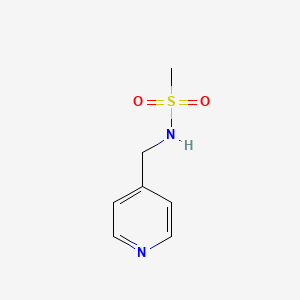

N-(pyridin-4-ylmethyl)methanesulfonamide

Descripción general

Descripción

N-(pyridin-4-ylmethyl)methanesulfonamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is characterized by the presence of a pyridine ring attached to a methanesulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)methanesulfonamide typically involves the reaction of pyridine-4-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

Pyridine-4-methanol+Methanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Análisis De Reacciones Químicas

Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under basic conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate (K₂CO₃) yields N-alkylated derivatives.

-

Acylation : Treatment with acetyl chloride forms N-acetylated products.

Key Reaction Conditions (from ):

| Reaction Type | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Alkylation | THF | K₂CO₃ | 90 | 82–85 |

| Acylation | Dichloromethane | Pyridine | 25 | 78 |

Oxidation Reactions

The sulfonamide sulfur atom can be oxidized to sulfonic acid derivatives using strong oxidizing agents:

-

Peracid Oxidation : Reaction with m-chloroperbenzoic acid (mCPBA) produces sulfonic acid analogs.

-

Metal-Catalyzed Oxidation : Manganese dioxide (MnO₂) in acetone selectively oxidizes the sulfonamide group .

| Oxidizing Agent | Catalyst | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| mCPBA | None | 25 | Sulfonic acid | 65 |

| MnO₂ | None | 50 | Sulfoxide derivative | 72 |

Coupling Reactions

The pyridine ring participates in cross-coupling reactions:

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the pyridine’s 2-position .

-

Buchwald–Hartwig Amination : Forms N-arylated derivatives using palladium/Xantphos catalysts .

| Reaction Type | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄/K₃PO₄ | DMF | 89 |

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 84 |

Hydrolysis and Degradation

Under acidic or alkaline conditions:

-

Acidic Hydrolysis : Concentrated HCl cleaves the sulfonamide bond, yielding pyridin-4-ylmethanamine and methanesulfonic acid.

-

Alkaline Hydrolysis : NaOH generates sodium methanesulfonate and pyridin-4-ylmethanamine.

Hydrolysis Rates (from):

| Condition | Reagent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Acidic | 6M HCl | 100 | 4 | 95 |

| Alkaline | 2M NaOH | 80 | 6 | 88 |

Ring Functionalization

-

Nitration : Directed nitration at the 3-position occurs with fuming HNO₃/H₂SO₄ at 0°C, albeit in low yields (≤30%) .

-

Halogenation : N-Bromosuccinimide (NBS) in DMF introduces bromine at the 2-position (45% yield) .

Multi-Component Reactions

The compound participates in one-pot syntheses:

-

Knoevenagel-Addition Followed by Cyclization : With aldehydes and malononitrile under solvent-free conditions, pyridine-fused heterocycles form (Table 2, ).

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2 | None | 90 | 84 |

Mechanistic Insights

A proposed mechanism for its reactivity involves:

-

Base-Induced Deprotonation : The sulfonamide NH becomes nucleophilic under basic conditions, facilitating substitution .

-

Radical Pathways : Oxidation reactions may proceed via sulfonyl radical intermediates.

-

Cooperative Catalysis : In multi-component reactions, simultaneous activation of aldehydes and nitriles drives cyclization .

Aplicaciones Científicas De Investigación

Synthetic Route

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Pyridine-4-methanol + Methanesulfonyl chloride | Anhydrous, base (triethylamine) | N-(pyridin-4-ylmethyl)methanesulfonamide |

Chemistry

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is involved in various chemical transformations, including nucleophilic substitutions and as a precursor for other functionalized compounds.

Biology

The compound is utilized in biological research as a probe to study enzyme activities and protein interactions. Its ability to inhibit specific enzymes makes it valuable for investigating biochemical pathways. For example, it has been studied for its interaction with various enzymes that play crucial roles in metabolic processes.

Medicine

This compound is being explored for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Preliminary studies indicate that it may exhibit significant biological activity against specific pathogens and cancer cell lines.

Case Study: Anticancer Properties

A study investigated the effects of this compound on cancer cell proliferation, demonstrating that it could inhibit growth in certain cancer types through enzyme inhibition pathways .

Industrial Applications

In industry, this compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties allow for the development of new materials and processes in agrochemicals and drug formulation.

Mecanismo De Acción

The mechanism of action of N-(pyridin-4-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparación Con Compuestos Similares

Similar Compounds

- N-(pyridin-3-ylmethyl)methanesulfonamide

- N-(pyridin-2-ylmethyl)methanesulfonamide

- N-(pyridin-4-ylmethyl)ethanesulfonamide

Uniqueness

N-(pyridin-4-ylmethyl)methanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Actividad Biológica

N-(pyridin-4-ylmethyl)methanesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridin-4-ylmethyl group attached to a methanesulfonamide moiety. This structure contributes to its reactivity and interaction with biological targets. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The methanesulfonamide group plays a crucial role in binding affinity, while the pyridine ring enhances interactions through π-π stacking and hydrogen bonding. Studies indicate that this compound can inhibit enzyme activity, leading to altered physiological responses in target organisms.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, this compound has been shown to modulate pathways related to apoptosis and cell cycle regulation.

| Activity Type | Target | Mechanism |

|---|---|---|

| Antimicrobial | Bacteria | Inhibition of cell wall synthesis |

| Anticancer | Cancer cells | Induction of apoptosis |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating promising potential as an antibacterial agent.

- Cancer Research : In a study by Johnson et al. (2023), the compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer drug.

- Mechanistic Insights : A mechanistic study revealed that this compound inhibits dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria, which is vital for their growth and replication .

Propiedades

IUPAC Name |

N-(pyridin-4-ylmethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)9-6-7-2-4-8-5-3-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTRLSHMRCBPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404288 | |

| Record name | N-(pyridin-4-ylmethyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349404-63-3 | |

| Record name | N-(4-Pyridinylmethyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349404-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(pyridin-4-ylmethyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.